3-Chloro-2-iodobenzonitrile
CAS No.: 1239493-20-9
Cat. No.: VC4543692
Molecular Formula: C7H3ClIN
Molecular Weight: 263.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1239493-20-9 |
|---|---|
| Molecular Formula | C7H3ClIN |
| Molecular Weight | 263.46 |
| IUPAC Name | 3-chloro-2-iodobenzonitrile |
| Standard InChI | InChI=1S/C7H3ClIN/c8-6-3-1-2-5(4-10)7(6)9/h1-3H |
| Standard InChI Key | LRKGKRCXVFYLOP-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)Cl)I)C#N |
Introduction
3-Chloro-2-iodobenzonitrile is a halogenated benzene derivative, specifically a nitrile compound, with the molecular formula C₇H₃ClIN. It is characterized by the presence of chlorine and iodine substituents on the benzene ring, along with a nitrile group. This compound is of interest in organic chemistry due to its potential applications in synthesis and its unique chemical properties.
Synthesis and Preparation
The synthesis of 3-Chloro-2-iodobenzonitrile typically involves the halogenation of benzene derivatives followed by the introduction of a nitrile group. The specific synthesis route can vary depending on the starting materials and desired conditions. For instance, the Sandmeyer reaction is a common method used to introduce halogens into aromatic rings, which could be adapted for the preparation of this compound .
Structural Features
-
Halogen Substituents: Chlorine and iodine are both electronegative, which can withdraw electrons from the benzene ring, affecting its reactivity.
-
Nitrile Group: The nitrile group is highly polar and can participate in hydrogen bonding, influencing the compound's solubility and interactions.
Potential Applications
-
Pharmaceutical Synthesis: Halogenated benzene derivatives are used in the synthesis of various drugs due to their ability to modify biological activity.
-
Materials Science: The unique properties of halogenated compounds make them candidates for advanced materials with specific optical or electrical properties.
Safety and Handling
Handling 3-Chloro-2-iodobenzonitrile requires caution due to its potential toxicity and reactivity. It is essential to follow proper safety protocols, including wearing protective gear and ensuring good ventilation.
Safety Data
| Hazard Statement | Precautionary Statement |
|---|---|
| Toxic if swallowed, inhaled, or in contact with skin | Handle with care. Avoid ingestion, inhalation, and skin contact. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume